N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S/c28-23(25-12-8-19-5-2-1-3-6-19)20-9-13-26(14-10-20)22-21(7-4-11-24-22)32(29,30)27-15-17-31-18-16-27/h4-5,7,11,20H,1-3,6,8-10,12-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCREUVXPLFIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclohex-1-en-1-yl ethylamine, which is then reacted with 3-(morpholine-4-sulfonyl)pyridine-2-carboxylic acid. The final step involves the formation of the piperidine-4-carboxamide ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to achieve the desired purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Palladium(II) acetate: Utilized as a catalyst in organic synthesis.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in research and development.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine core, known for its wide range of biological activities.
- A morpholine moiety, which contributes to its pharmacological properties.
- A pyridine ring that enhances its interaction with biological targets.
The molecular formula is , and it has been characterized using various spectroscopic techniques, including NMR and mass spectrometry .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperidine and morpholine structures have demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Strong |
| Compound B | B. subtilis | Moderate |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research indicates that it exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively .
Anticancer Properties
The anticancer potential of similar piperidine derivatives has been highlighted in various studies. For example, compounds with structural similarities were tested against several cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Results showed that certain derivatives significantly inhibited cancer cell growth while sparing healthy cells .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of morpholine derivatives, researchers found that specific substitutions on the piperidine ring enhanced cytotoxicity against MCF-7 cells. The most potent compounds had IC50 values lower than 2 μg/mL, indicating strong anticancer activity .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of a series of morpholine-based compounds. The study revealed that compounds similar to this compound displayed varying degrees of antibacterial activity against multiple strains, suggesting a structure–activity relationship that could guide future drug design .
Q & A
Q. What synthetic strategies are recommended for achieving high-purity N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide?
Methodological Answer:
- Stepwise Functionalization : Begin with piperidine-4-carboxamide core functionalization. For example, introduce the morpholine-4-sulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM with a base like NaOH), as seen in analogous sulfonamide syntheses .
- Cyclohexene Ethyl Linker : Use a coupling reagent (e.g., HATU or DCC) to attach the cyclohexene-ethyl moiety to the piperidine nitrogen, ensuring inert atmosphere to prevent oxidation of the cyclohexene ring .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve ≥98% purity, as validated by HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified cyclohexene (e.g., substituents at C3/C4) or pyridine rings (e.g., halogenation at C5). Test inhibitory activity against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize analogs with lower ΔG values (<−8 kcal/mol) for synthesis .
- Data Analysis : Use ANOVA to compare IC₅₀ values across analogs, resolving outliers via dose-response curve replications (n ≥ 3) .
Q. How to resolve discrepancies in biological assay data across in vitro models?
Methodological Answer:
- Controlled Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer pH. For enzyme assays, validate cofactor concentrations (e.g., Zn²⁺ for metalloenzymes) .
- Statistical Workflow : Apply Design of Experiments (DoE) to identify confounding factors (e.g., temperature fluctuations). Use response surface methodology (RSM) to optimize assay conditions .
- Cross-Validation : Compare results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .
Q. What computational approaches predict pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate LogP (target: 2–3 for blood-brain barrier penetration), topological polar surface area (TPSA < 90 Ų for oral bioavailability) .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using StarDrop’s DEREK module to flag potential toxophores (e.g., morpholine sulfonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
